![molecular formula C8H15NO B1605562 2-[(Dimethylamino)methyl]cyclopentanone CAS No. 6947-99-5](/img/structure/B1605562.png)

2-[(Dimethylamino)methyl]cyclopentanone

Vue d'ensemble

Description

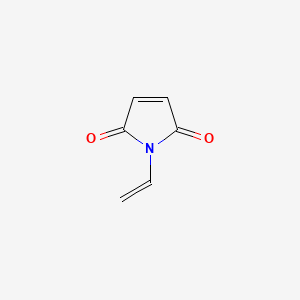

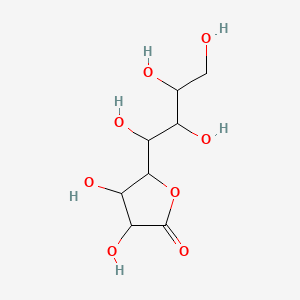

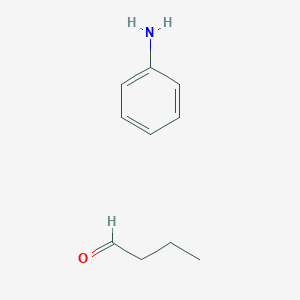

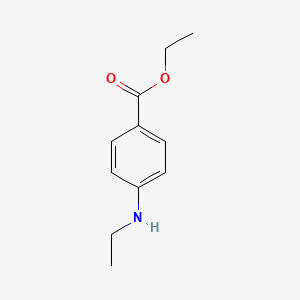

“2-[(Dimethylamino)methyl]cyclopentanone” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as “2-[(Dimethylamino)methylene]cyclopentanone” and "2-DIMETHYLAMINOMETHYL-CYCLOPENTANONE" .

Synthesis Analysis

The synthesis of “2-[(Dimethylamino)methyl]cyclopentanone” is not straightforward and the reported yields are low to moderate . The synthesis of this compound involves the organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal .Molecular Structure Analysis

The molecular structure of “2-[(Dimethylamino)methyl]cyclopentanone” consists of a cyclopentanone ring with a dimethylamino methyl group attached . The average mass of the molecule is 139.195 Da and the monoisotopic mass is 139.099716 Da .Applications De Recherche Scientifique

Cytotoxic Activity

A series of derivatives of 2-[(Dimethylamino)methyl]cyclopentanone have been synthesized and demonstrated notable cytotoxic activity toward human cancer cell lines, suggesting potential use in cancer research and therapy. This activity was observed in compounds such as 2-(1-Cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides, highlighting the compound's relevance in oncology research (Chen, Ji, Wong, Siuda, & Narayanan, 1994).

Antibiotic and Antimicrobial Activities

Research dating back to 1960 reveals that derivatives of 2-[(Dimethylamino)methyl]cyclopentanone, such as 5-(Dimethylaminomethyl)cyclopenta-none-2-acetic acid hydrochloride, have displayed significant antimicrobial and antitumor activities. These findings underscore the compound's potential in developing new antibiotics and treatments for various infections (Umezawa & Kinoshita, 1960).

Synthesis of Ketocyanine Dyes Precursors

The solvent-free synthesis of 2,5Bis((dimethylamino)methylene)cyclopentanone, a precursor for ketocyanine dyes, highlights another important application. This efficient synthesis method, involving the condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, opens up avenues for industrial applications in dye manufacturing (Martins & Coelho, 2019).

Anti-Inflammatory and Analgesic Properties

A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones were synthesized and found to possess significant anti-inflammatory and analgesic activities, with minimal cytotoxicity. This positions the compound as a potential candidate in the development of new anti-inflammatory and pain-relief medications (Chen, Ji, Wong, Siuda, & Narayanan, 1996).

Optical Properties for Two-Photon Absorption

The study of multibranched benzylidene cyclopentanone dyes with a triphenylamine core revealed that these compounds, including 2,5-bis-[4-(dimethylamino)benzylidene]cyclopentanone derivatives, have large two-photon absorption cross-sections. This finding is significant for applications in two-photon optical technologies, such as advanced imaging and photopolymerization (Wu, Zhao, Li, Shi, Wu, & Fang, 2006).

Synthesis and Applications in Organic Chemistry

The compound has been utilized in various organic synthesis processes. For instance, its application in the synthesis of 2-Hydroxy-3-p-tolyl-2-cyclopentenone, a potential starting material for the synthesis of isolaurene, demonstrates its utility in the synthesis of complex organic compounds (Tomari, Machiya, Ichimoto, & Ueda, 1980).

Propriétés

IUPAC Name |

2-[(dimethylamino)methyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9(2)6-7-4-3-5-8(7)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHXYCFAPIOFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]cyclopentanone | |

CAS RN |

6947-99-5 | |

| Record name | NSC55887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.